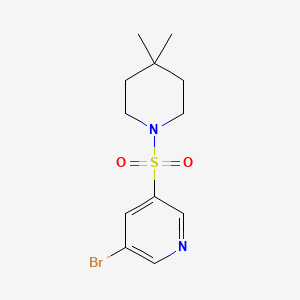
3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine
説明
3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine: is a chemical compound with the molecular formula C12H17BrN2O2S and a molecular weight of 333.24 g/mol . This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a 4,4-dimethylpiperidin-1-ylsulfonyl group at the fifth position. It is used in various scientific research applications due to its unique chemical properties.
特性
IUPAC Name |
3-bromo-5-(4,4-dimethylpiperidin-1-yl)sulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-12(2)3-5-15(6-4-12)18(16,17)11-7-10(13)8-14-9-11/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXLQKGPOOOKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and sulfonylation reactions, utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl group.
Common Reagents and Conditions:
Major Products Formed:
科学的研究の応用
Chemistry: 3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated pyridine derivatives on cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .
作用機序
The mechanism of action of 3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular signaling pathways. The bromine atom and the sulfonyl group play crucial roles in its binding affinity and specificity .
類似化合物との比較
- 3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine
- 3-Bromo-5-(4,4-dimethylpiperidin-1-ylthio)pyridine
- 3-Chloro-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine
Uniqueness: 3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine is unique due to the presence of both a bromine atom and a 4,4-dimethylpiperidin-1-ylsulfonyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


